molecular formula C18H25N5O B12249164 N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]propanamide

N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]propanamide

Cat. No.: B12249164
M. Wt: 327.4 g/mol
InChI Key: WRFVABDOXBHXQQ-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]propanamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Piperazine Derivatization: The quinoxaline derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-quinoxaline intermediate.

    Amidation: The final step involves the reaction of the piperazine-quinoxaline intermediate with isopropylamine and a suitable carboxylic acid derivative to form the desired propanamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the quinoxaline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or neuroprotective activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]acetamide
  • N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]butanamide

Uniqueness

N-(propan-2-yl)-2-[4-(quinoxalin-2-yl)piperazin-1-yl]propanamide is unique due to its specific structural features, such as the isopropyl group and the quinoxaline-piperazine moiety. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

N-propan-2-yl-2-(4-quinoxalin-2-ylpiperazin-1-yl)propanamide

InChI

InChI=1S/C18H25N5O/c1-13(2)20-18(24)14(3)22-8-10-23(11-9-22)17-12-19-15-6-4-5-7-16(15)21-17/h4-7,12-14H,8-11H2,1-3H3,(H,20,24)

InChI Key

WRFVABDOXBHXQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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